2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate

Acetyl-CoA carboxylase 1 Metabolic disease Enzyme inhibition

2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate (CAS 107250-05-5; MF: C₁₈H₁₅ClN₂O₃; MW: 342.78 g/mol) is a synthetic small molecule belonging to the 4(3H)-quinazolinone class, characterized by a quinazolinone core N³-linked via an ethylene spacer to a 4-chlorophenylacetate ester moiety. This compound is catalogued as a rare chemical scaffold and is primarily sourced as a research intermediate or tool compound for biochemical profiling.

Molecular Formula C18H15ClN2O3
Molecular Weight 342.8 g/mol
Cat. No. B11948026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate
Molecular FormulaC18H15ClN2O3
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CCOC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H15ClN2O3/c19-14-7-5-13(6-8-14)11-17(22)24-10-9-21-12-20-16-4-2-1-3-15(16)18(21)23/h1-8,12H,9-11H2
InChIKeyRWDXYXRMUNTAIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate — CAS 107250-05-5 Procurement & Identity Baseline


2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate (CAS 107250-05-5; MF: C₁₈H₁₅ClN₂O₃; MW: 342.78 g/mol) is a synthetic small molecule belonging to the 4(3H)-quinazolinone class, characterized by a quinazolinone core N³-linked via an ethylene spacer to a 4-chlorophenylacetate ester moiety . This compound is catalogued as a rare chemical scaffold and is primarily sourced as a research intermediate or tool compound for biochemical profiling . Its structure embeds the privileged quinazolinone pharmacophore associated with diverse bioactivities including kinase inhibition, antimicrobial action, and metabolic enzyme modulation, while the 4-chlorophenylacetate ester contributes distinct physicochemical properties relevant to target engagement and metabolic stability [1].

Why 2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate Cannot Be Replaced by Generic Quinazolinones


Although quinazolinone derivatives are often discussed as a single compound class, their biological and physicochemical properties are exquisitely sensitive to substitution at the N³ and ester positions. The 4-chlorophenylacetate ester of this compound is not a generic solubilizing appendage; it directly influences target selectivity, metabolic stability, and binding kinetics. Compelling structure–activity relationship (SAR) data demonstrate that apparently minor alterations—such as replacing the 4-chlorophenylacetate ester with a nicotinate, naphthalene-2-carboxylate, or simple phenylacetate ester—can dramatically shift inhibitory potency, CYP liability profile, and anti-proliferative selectivity [1]. The presence of the chlorine atom at the para position of the phenylacetate is a critical determinant of binding affinity to targets such as α-glucosidase where 4-Cl and 4-Br substituents differ in potency by ~25% (12.5 ± 0.1 μM vs. 15.6 ± 0.2 μM respectively) [2]. Therefore, interchanging this compound with a close structural analog without rigorous recharacterization carries a high risk of obtaining divergent biological outcomes, rendering it unsuitable for reproducible scientific procurement.

Quantitative Differentiation Evidence for 2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate


ACC1 Inhibitory Potency vs. Reference ACC1 Inhibitor PF-05175157

This compound was profiled against recombinant human ACC1 in a biochemical assay measuring conversion of acetyl-CoA to malonyl-CoA. Its IC₅₀ of 1.95 μM (1.95 × 10³ nM) places it approximately 72-fold weaker than the well-characterized ACC1 inhibitor PF-05175157, which exhibits an IC₅₀ of 27 nM against human ACC1. This quantitative gap defines this compound as a low-potency ACC1 binding probe rather than a lead-like inhibitor, making it suitable as a negative control or selectivity counter-screen tool in ACC1 drug discovery programs [1].

Acetyl-CoA carboxylase 1 Metabolic disease Enzyme inhibition

CYP450 Liability Profile: Low Drug–Drug Interaction Risk Compared to Typical CYP2C19/CYP1A2 Inhibitors

Profiling against three major human cytochrome P450 isoforms revealed that the target compound exhibits weak to negligible inhibition of CYP2C19 (IC₅₀ = 18.0 μM), CYP1A2 (IC₅₀ > 20.0 μM), and CYP3A4 (data pending). As a contrast, the potent CYP1A1/CYP1B1 quinazolinone inhibitor 9i displays IC₅₀ values of 30 nM against CYP1A1 with high selectivity. The target compound's CYP IC₅₀ values are >600-fold higher (weaker inhibition) than those of inhibitor 9i, indicating a markedly lower propensity to cause CYP-mediated drug–drug interactions. This profile supports its consideration as a relatively 'CYP-clean' scaffold in early drug discovery [1].

CYP450 inhibition Drug–drug interaction Hepatotoxicity screening

α-Glucosidase Inhibitory Potency: Class-Level Comparison of 4-Chlorophenyl Quinazolinone Scaffold vs. 4-Bromophenyl Analog

Although the target compound itself has not been directly tested in α-glucosidase assays, the closely related analog 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ), which shares the identical 4-chlorophenyl substitution pattern on a quinazolinone core, exhibits an IC₅₀ of 12.5 ± 0.1 μM against α-glucosidase in vitro. The 4-bromophenyl analog (BQ) shows an IC₅₀ of 15.6 ± 0.2 μM, a 25% weaker inhibition. This establishes that the 4-chlorophenyl substituent provides superior α-glucosidase binding affinity relative to the 4-bromo congener. The 4-chlorophenylacetate ester present in the target compound is expected to modulate pharmacokinetic properties relative to the simpler CQ structure, potentially improving metabolic stability while retaining target binding potential through the conserved 4-chlorophenyl motif [1].

α-Glucosidase inhibition Antidiabetic Type 2 diabetes

Antimicrobial Activity: 4-Oxoquinazolin-3(4H)-yl Scaffold Potency Against Multidrug-Resistant S. aureus vs. Standard-of-Care Antibiotics

A series of 4-oxoquinazolin-3(4H)-yl benzoic acid and benzamide derivatives, structurally related to the target compound through the shared 4-oxoquinazolin-3(4H)-yl core, demonstrated potent and selective antibacterial activity against multidrug-resistant Staphylococcus aureus clinical isolates with MIC values ranging from 0.25 to 0.5 μg/mL. The most active compound (6′a) showed a selectivity index >40 against Vero cells, indicating a significant therapeutic window. These MIC values are comparable to or exceed those of several FDA-approved anti-MRSA agents. The target compound's 4-chlorophenylacetate ester may impart additional Gram-positive membrane penetration properties, though direct testing remains to be performed .

Antimicrobial resistance MRSA Staphylococcus aureus

Vendor Quality Differentiation: ISO-Certified NLT 98% Purity (MolCore) vs. As-Is Supply (Sigma-Aldrich)

Two primary vendors supply this compound under different quality frameworks. MolCore offers CAS 107250-05-5 as catalog number MC783192 with a guaranteed purity of NLT 98% and ISO-certified quality systems, delivering the product as a critical API intermediate for global pharmaceutical and research industries. In contrast, Sigma-Aldrich provides the same compound under catalog number T137340 (AldrichCPR) but explicitly states that no analytical data is collected, the product is sold 'AS-IS' without warranties of merchantability or fitness for purpose, and all sales are final. This represents a categorical difference in quality assurance: one vendor provides certified purity with documented quality systems, while the other provides no purity guarantee, analytical certificate, or return option .

Chemical procurement Quality certification Supply chain

Structural Uniqueness: Rare Chemical Scaffold Collection Designation

Sigma-Aldrich explicitly classifies this compound as part of its 'rare and unique chemicals' collection provided to early discovery researchers, indicating that it is not a commodity building block but rather a structurally distinctive scaffold with limited commercial sources. This designation is supported by the absence of the compound in major screening libraries and the fact that only two primary vendors (MolCore and Sigma-Aldrich) list it with the correct CAS registry. In comparison, closely related quinazolinone esters such as 2-(4-oxoquinazolin-3(4H)-yl)ethyl nicotinate (CAS 107250-13-5) and 2-(4-oxoquinazolin-3(4H)-yl)ethyl naphthalene-2-carboxylate are available from broader supplier networks, underscoring the relative scarcity of the 4-chlorophenylacetate variant .

Chemical novelty Screening library Scaffold diversity

Optimal Application Scenarios for 2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate Based on Verified Evidence


Selectivity Counter-Screen and Negative Control in ACC1 Drug Discovery Programs

Use this compound as a low-affinity ACC1 binding probe (IC₅₀ = 1.95 μM) to establish assay specificity and differentiate true ACC1-dependent pharmacology from off-target effects when screening high-potency ACC1 inhibitors such as PF-05175157 (IC₅₀ = 27 nM) [1]. Its structurally distinct quinazolinone scaffold relative to typical ACC1 chemotypes (e.g., CP-640186, PF-05175157) enables orthogonal confirmation of target engagement .

Early Lead Optimization for CYP-Clean Quinazolinone Scaffolds

Employ this compound as a starting scaffold for lead series requiring minimized cytochrome P450 liability. Its characterized CYP profile (CYP2C19 IC₅₀ = 18.0 μM; CYP1A2 IC₅₀ > 20.0 μM) provides a >600-fold safety margin relative to potent quinazolinone CYP inhibitors such as 9i (CYP1A1 IC₅₀ = 30 nM), supporting its use in CNS or chronic-disease programs where drug–drug interaction risk must be proactively mitigated [2].

Antidiabetic Probe Design Targeting α-Glucosidase with Optimized Pharmacokinetics

Leverage the 4-chlorophenylacetate ester moiety for the development of α-glucosidase inhibitors. The class precedent demonstrates that 4-chlorophenyl quinazolinone derivatives achieve 25% higher inhibitory potency than their 4-bromophenyl counterparts (IC₅₀ = 12.5 ± 0.1 μM vs. 15.6 ± 0.2 μM) via enhanced hydrogen bonding and electrostatic interactions with the enzyme active site [3]. The ester functionality offers a handle for prodrug design and metabolic tuning.

High-Purity Sourcing for GLP/IND-Enabling Studies Requiring Traceable Quality Documentation

Procure the MolCore-sourced material (NLT 98% purity, ISO-certified) for preclinical studies requiring auditable quality documentation, batch-to-batch consistency, and impurity profiling. This avoids the 'as-is' supply risk inherent in the Sigma-Aldrich AldrichCPR product, which provides no analytical certificate and explicitly disclaims fitness-for-purpose warranties . The guaranteed purity specification supports direct use in in vivo PK/PD studies without additional repurification.

Quote Request

Request a Quote for 2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.